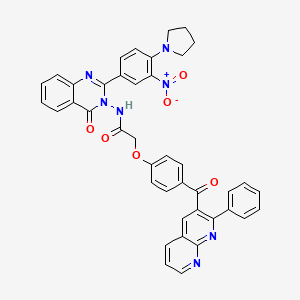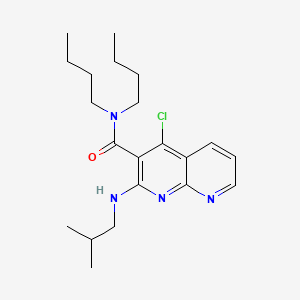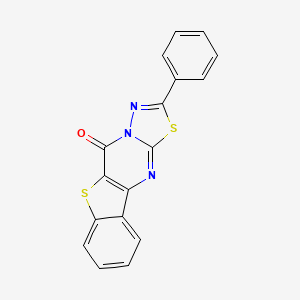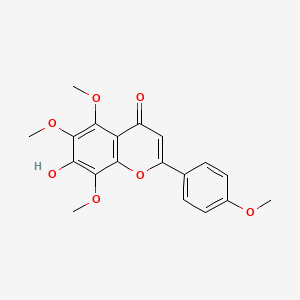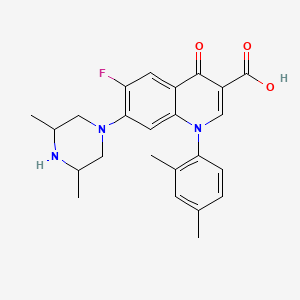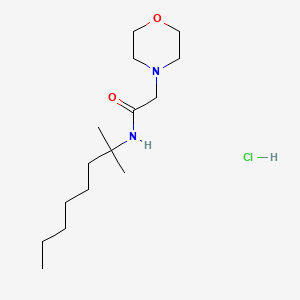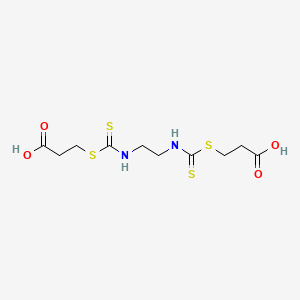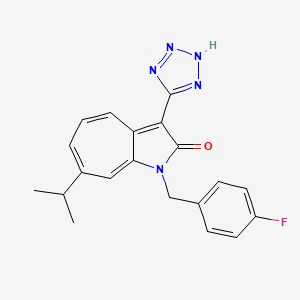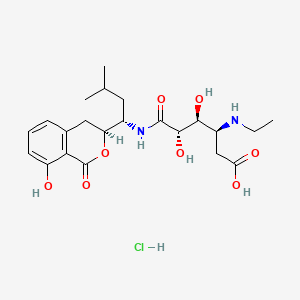
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride is a complex organic compound It features a gamma-lactone ring and a benzopyran moiety, which are often associated with various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride likely involves multiple steps, including the formation of the gamma-lactone ring and the attachment of the benzopyran moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This might involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions might involve replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride could have several scientific research applications, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development, particularly for diseases where gamma-lactone and benzopyran derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action for Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other gamma-lactone derivatives or benzopyran-containing molecules. Examples could be:
Gamma-lactone derivatives: Compounds with similar ring structures but different substituents.
Benzopyran derivatives: Molecules featuring the benzopyran moiety with various functional groups.
Uniqueness
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness could confer distinct biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
92760-77-5 |
|---|---|
Formule moléculaire |
C22H33ClN2O8 |
Poids moléculaire |
489.0 g/mol |
Nom IUPAC |
(3S,4S,5S)-3-(ethylamino)-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid;hydrochloride |
InChI |
InChI=1S/C22H32N2O8.ClH/c1-4-23-14(10-17(26)27)19(28)20(29)21(30)24-13(8-11(2)3)16-9-12-6-5-7-15(25)18(12)22(31)32-16;/h5-7,11,13-14,16,19-20,23,25,28-29H,4,8-10H2,1-3H3,(H,24,30)(H,26,27);1H/t13-,14-,16-,19-,20-;/m0./s1 |
Clé InChI |
LCQOQTVHJCHANE-AIZLFZSTSA-N |
SMILES isomérique |
CCN[C@@H](CC(=O)O)[C@@H]([C@@H](C(=O)N[C@@H](CC(C)C)[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)O)O.Cl |
SMILES canonique |
CCNC(CC(=O)O)C(C(C(=O)NC(CC(C)C)C1CC2=C(C(=CC=C2)O)C(=O)O1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



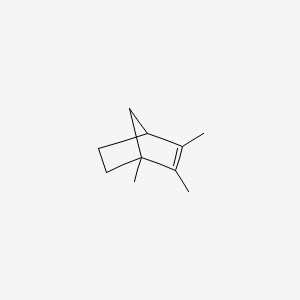

![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
